molecular formula C19H24ClN3O2 B2752813 (E)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride CAS No. 1351664-55-5

(E)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride

Cat. No. B2752813
CAS RN: 1351664-55-5
M. Wt: 361.87
InChI Key: YNTWSHGNASRZQB-HRNDJLQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O2 and its molecular weight is 361.87. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Analogues and Their Applications

  • Lipid Lowering Activity : A study on heterocyclic analogues of chlorcyclizine, including compounds with structures closely related to the one mentioned, demonstrated significant hypolipidemic activity, being potent in lowering serum lipid levels at a daily oral dose, showing a hundred times more potency than clofibrate (Ashton et al., 1984).

  • Antidepressant and Antianxiety Activity : Novel derivatives including piperazine compounds were synthesized and evaluated for their antidepressant activities by the Porsolt's behavioral despair test and antianxiety activity by the plus maze method. Certain compounds demonstrated significant effects in reducing immobility times and showing antianxiety activity (Kumar et al., 2017).

  • HIV-1 Reverse Transcriptase Inhibition : Research into bis(heteroaryl)piperazines (BHAPs), analogues with structures somewhat akin to the query compound, found them to be significantly potent inhibitors of HIV-1 reverse transcriptase. This study highlighted the importance of heterocyclic compounds in developing antiretroviral therapy (Romero et al., 1994).

  • Antimicrobial and Antibacterial Activities : The synthesis of novel 1,2,4-triazole derivatives including piperazine showed good to moderate activities against various test microorganisms, highlighting the potential of such compounds in antimicrobial treatments (Bektaş et al., 2007).

  • Enzyme Inhibition for Bacterial Biofilm Control : Derivatives of piperazine-linked bis(pyrazole-benzofuran) showed potent inhibitory activities against bacterial biofilm formation and the MurB enzyme, indicating their potential use in combating bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).

properties

IUPAC Name

(E)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2.ClH/c1-15-18(16(2)24-20-15)14-21-10-12-22(13-11-21)19(23)9-8-17-6-4-3-5-7-17;/h3-9H,10-14H2,1-2H3;1H/b9-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTWSHGNASRZQB-HRNDJLQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C=CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride

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